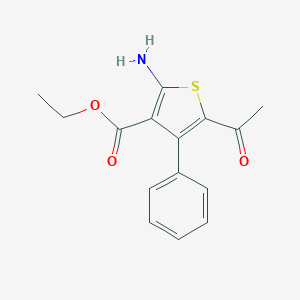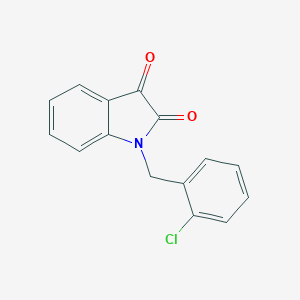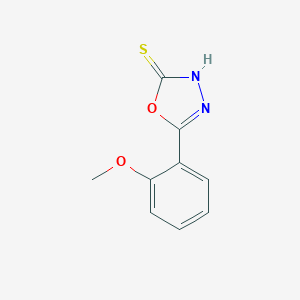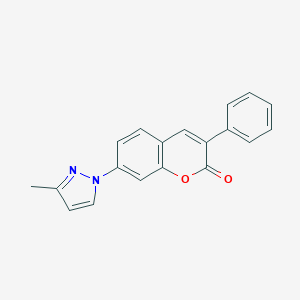
7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-1-benzopyran-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Also known as MPB, this compound is a derivative of 2H-1-benzopyran-2-one and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of MPB is not fully understood. However, studies have shown that MPB inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes. MPB has also been reported to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are involved in the regulation of cell growth and survival. Additionally, MPB has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
MPB has been reported to have various biochemical and physiological effects. In vitro studies have shown that MPB inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. MPB has also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the production of nitric oxide and prostaglandins, respectively. In addition, MPB has been reported to induce apoptosis in cancer cells and improve glucose tolerance and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPB in lab experiments is its potential as a therapeutic agent for various diseases. MPB has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a potential candidate for drug development. Another advantage is its availability and relatively low cost compared to other compounds. However, one of the limitations of using MPB in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on MPB. One of the future directions is the development of novel MPB derivatives with improved pharmacokinetic and pharmacodynamic properties. Another future direction is the investigation of the mechanism of action of MPB in different cell types and disease models. Additionally, the potential of MPB as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases, can be explored. Finally, the development of targeted drug delivery systems for MPB can be investigated to improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, 7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-1-benzopyran-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MPB can be achieved using various methods, and its scientific research applications include anti-inflammatory, anti-tumor, and anti-diabetic properties. The mechanism of action of MPB is not fully understood, but it has been reported to inhibit the activation of NF-κB, phosphorylation of ERK and JNK, and activate the AMPK pathway. MPB has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on MPB have been identified, including the development of novel derivatives, investigation of the mechanism of action, exploration of its potential as a therapeutic agent for other diseases, and development of targeted drug delivery systems.
Synthesemethoden
Several methods have been reported for the synthesis of 7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-1-benzopyran-2-one. One of the most commonly used methods involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 3-phenyl-2H-chromen-2-one in the presence of a coupling agent and a base. Another method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide with 3-phenyl-2H-chromen-2-one in the presence of a coupling agent and a base. These methods have been reported to yield MPB with good yields and purity.
Wissenschaftliche Forschungsanwendungen
MPB has been extensively studied for its potential applications in various fields. In the field of medicine, MPB has been investigated for its anti-inflammatory, anti-tumor, and anti-diabetic properties. Studies have shown that MPB inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory genes, making it a potential therapeutic agent for inflammatory diseases. MPB has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-tumor agent. In addition, MPB has been reported to improve glucose tolerance and insulin sensitivity, making it a potential anti-diabetic agent.
Eigenschaften
CAS-Nummer |
6025-18-9 |
|---|---|
Produktname |
7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-1-benzopyran-2-one |
Molekularformel |
C19H14N2O2 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
7-(3-methylpyrazol-1-yl)-3-phenylchromen-2-one |
InChI |
InChI=1S/C19H14N2O2/c1-13-9-10-21(20-13)16-8-7-15-11-17(14-5-3-2-4-6-14)19(22)23-18(15)12-16/h2-12H,1H3 |
InChI-Schlüssel |
HATLMHBLUAELGS-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NN(C=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Andere CAS-Nummern |
34742-12-6 6025-18-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



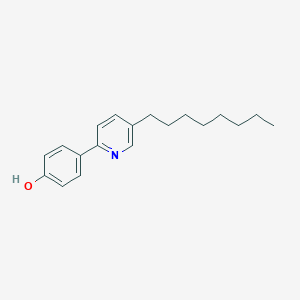
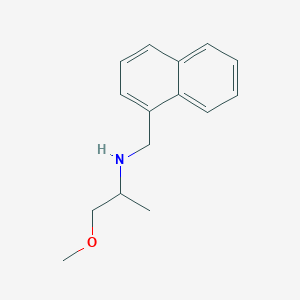
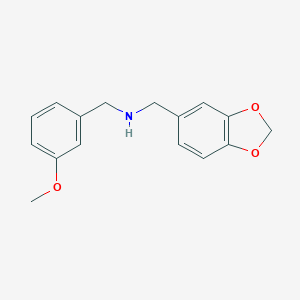
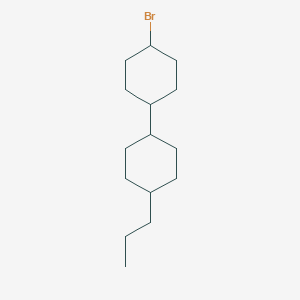
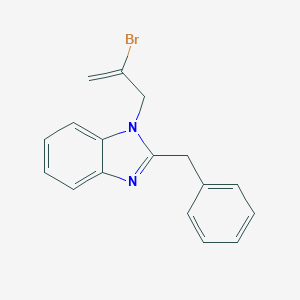
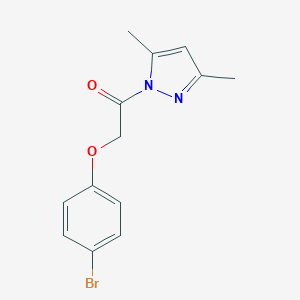
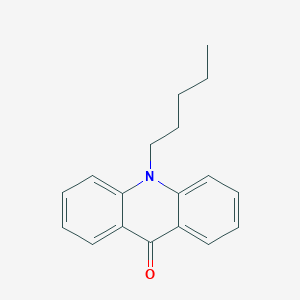
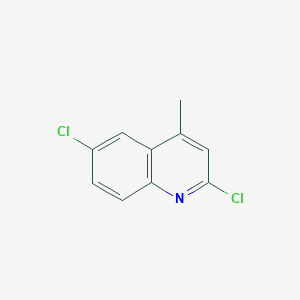
![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)
![5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B187411.png)
![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)
